1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine
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Overview
Description
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine family. It is a derivative of amphetamine and has been studied for its potential therapeutic applications in various scientific research studies.
Mechanism of Action
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C receptors. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's mechanism of action is similar to other psychedelic drugs like LSD and psilocybin, which also target the 5-HT2A receptor.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, body temperature, and pupil dilation. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been shown to increase the release of neurotransmitters like dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments, including its potent and long-lasting effects, which make it useful for studying the neurobiology of psychedelic drugs. However, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's psychoactive effects also pose a risk to researchers and may require specialized safety protocols. Additionally, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's legal status may limit its availability for research purposes.
Future Directions
For 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine research include further studies of its therapeutic applications and its effects on cognitive function and creativity.
Synthesis Methods
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine can be synthesized by the reaction of 2,3,4-trimethoxybenzaldehyde with 1,3-benzodioxole-5-amine in the presence of a reducing agent like sodium borohydride. The resulting product is purified and recrystallized to obtain pure 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine.
Scientific Research Applications
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder. Additionally, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been studied for its potential use in enhancing cognitive function and creativity.
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-19-14-6-4-11(16(20-2)17(14)21-3)9-18-12-5-7-13-15(8-12)23-10-22-13/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPORPOIPUKOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)OCO3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
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